![molecular formula C18H26FN3O B2863690 (3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1797027-04-3](/img/structure/B2863690.png)
(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Fluorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of psychoactive substances. It has been widely studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. The compound is also known for its ability to modulate the activity of certain neurotransmitters in the brain, which makes it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Detection
One study focused on the analysis of azepane isomers of AM-2233 and AM-1220, along with the detection of a fatty acid amide hydrolase inhibitor, in the Tokyo area. This research highlights the compound's relevance in forensic toxicology and drug analysis (Nakajima et al., 2012).
Synthesis and Biological Activity
Another area of research involves the synthesis of triazole analogues of piperazine, including compounds with (3-(4-Fluorophenyl)azepan-1-yl) structures. These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria, demonstrating potential for further development as antibacterial agents (Nagaraj et al., 2018).
Molecular Structure and Physicochemical Properties
Research on the synthesis, crystal structure, and DFT study of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provides insights into the physicochemical properties and molecular structure optimizations of similar molecules (Huang et al., 2021).
Antifungal and Antitumor Activity
Further research has been conducted on novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, including studies on their antifungal activity. These studies contribute to the understanding of structure-activity relationships and the potential for developing new antifungal agents (Lv et al., 2013).
Acetylcholinesterase Inhibition
A novel series of arylisoxazole‐phenylpiperazines, designed and synthesized for evaluation toward acetylcholinesterase, revealed potential inhibitors with selective activity. This research offers insights into the development of selective acetylcholinesterase inhibitors for therapeutic purposes (Saeedi et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It has been observed that similar compounds can decrease the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit the production or release of pro-inflammatory mediators, thereby reducing inflammation and pain .
Biochemical Pathways
It is known that inflammation involves the production and release of pro-inflammatory mediators, which leads to the appearance of cardinal signs of inflammation including pain, heat, redness, and swelling . By inhibiting these mediators, the compound may affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s effects have been observed when administered orally in doses of 50, 100, or 200 mg/kg , suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
The compound has been observed to reduce inflammation and pain in a dose-dependent manner . Specifically, it has been shown to reduce oedema formation, cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α . These results suggest that the compound has anti-inflammatory and anti-nociceptive effects.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUMUWQCSURWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.